3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 17012-30-5
VCID: VC21066981
InChI: InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14)
SMILES: CC1=C2CCCCC2=C(C(=O)N1)C#N
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

CAS No.: 17012-30-5

Cat. No.: VC21066981

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile - 17012-30-5

Specification

CAS No. 17012-30-5
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Standard InChI InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14)
Standard InChI Key UELWLLSJFNZKKZ-UHFFFAOYSA-N
Isomeric SMILES CC1=C2CCCCC2=C(C(=N1)O)C#N
SMILES CC1=C2CCCCC2=C(C(=O)N1)C#N
Canonical SMILES CC1=C2CCCCC2=C(C(=O)N1)C#N

Introduction

Synthesis of Tetrahydroisoquinolines

Tetrahydroisoquinolines can be synthesized through various methods, including the Bischler-Napieralski reaction, which involves the cyclization of phenylethylamines with acyl chlorides or anhydrides to form the isoquinoline ring . Another approach is the reduction of isoquinoline derivatives, which can be achieved using reducing agents like diisobutyl aluminum hydride (DIBAL-H) .

Synthesis Steps for Related Compounds

  • Starting Materials: Phenylethylamines are common starting materials.

  • Cyclization: Bischler-Napieralski reaction or similar methods are used to form the isoquinoline ring.

  • Reduction: Compounds are reduced to their tetrahydro forms using appropriate reagents.

Biological Activities of Tetrahydroisoquinolines

Tetrahydroisoquinolines have been studied for various biological activities, including anticancer, antiproliferative, and neuroprotective effects. For example, some tetrahydroisoquinoline derivatives have shown significant anticancer activity against cell lines like MCF-7 and HeLa .

Biological Activity Data

Compound TypeBiological ActivityCell Line/Target
Quinolinone DerivativesAnticancerMCF-7
TetrahydroquinolinesAntiproliferativeHeLa, HT-29

Potential Applications

Given their diverse biological activities, tetrahydroisoquinolines have potential applications in drug development. They can serve as scaffolds for designing new drugs targeting various diseases, including cancer and neurological disorders.

Potential Applications Table

Application AreaCompound TypePotential Use
OncologyQuinolinone DerivativesAnticancer Agents
NeurologyTetrahydroisoquinolinesNeuroprotective Agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator